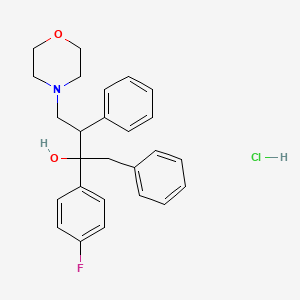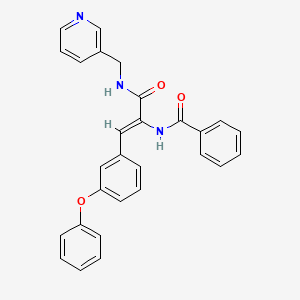![molecular formula C17H16Cl2N2O2S B5036799 N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B5036799.png)
N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a dichlorophenyl group, a carbamothioyl group, and a propoxybenzamide moiety, making it a subject of interest in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichloroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-propoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s purity and structure.
化学反応の分析
Types of Reactions
N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxybenzamide
- N-[(2,4-dichlorophenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide
- N-[(2,4-dichlorophenyl)carbamothioyl]cyclopentanecarboxamide
Uniqueness
N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its propoxybenzamide moiety, in particular, distinguishes it from other similar compounds, providing unique interactions and effects in various applications.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2S/c1-2-8-23-13-5-3-4-11(9-13)16(22)21-17(24)20-15-7-6-12(18)10-14(15)19/h3-7,9-10H,2,8H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRVZSPKTUYAEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-ethynylbenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5036717.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B5036723.png)
![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5036728.png)
![N-[(5E)-5-[(E)-3-(4-nitrophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B5036733.png)
![4-(4-FLUOROPHENYL)-8-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B5036740.png)
![3-[(ADAMANTAN-1-YL)METHYL]-2-(2-NITROPHENYL)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5036743.png)
![2-[3-[(3-Chlorophenyl)carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B5036764.png)
![ETHYL 5-(2H-1,3-BENZODIOXOL-5-YL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5036765.png)

![5-[[4-[(3-Fluorophenyl)methyl]-1,4-diazepan-1-yl]methyl]-3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazole](/img/structure/B5036781.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5036802.png)
![N-cycloheptyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5036810.png)

![N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5036830.png)
